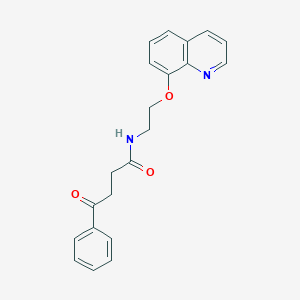4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide
CAS No.: 1206997-32-1
Cat. No.: VC6283880
Molecular Formula: C21H20N2O3
Molecular Weight: 348.402
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1206997-32-1 |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.402 |
| IUPAC Name | 4-oxo-4-phenyl-N-(2-quinolin-8-yloxyethyl)butanamide |
| Standard InChI | InChI=1S/C21H20N2O3/c24-18(16-6-2-1-3-7-16)11-12-20(25)22-14-15-26-19-10-4-8-17-9-5-13-23-21(17)19/h1-10,13H,11-12,14-15H2,(H,22,25) |
| Standard InChI Key | NVXNRBOQVCMHRZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central butanamide scaffold substituted with a phenyl group at the 4-position and an N-linked 2-(quinolin-8-yloxy)ethyl side chain. The quinoline moiety introduces aromaticity and potential π-π stacking interactions, while the ether linkage enhances solubility and metabolic stability compared to alkyl chains . Computational modeling of similar compounds suggests a planar quinoline ring system and a flexible butanamide chain, enabling conformational adaptability in biological environments.
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs such as 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl) (CAS 125971-96-2) offer predictive benchmarks :
| Property | Value (Analog) | Predicted Value (Target Compound) |
|---|---|---|
| Molecular Weight | 417.47 g/mol | ~450–470 g/mol |
| LogP (Consensus) | 4.88 | 5.2–5.8 |
| Solubility (ESOL) | 0.000591 mg/mL | 0.0001–0.001 mg/mL |
| TPSA | 63.24 Ų | 75–85 Ų |
The higher TPSA of the target compound, due to the quinoline oxygen and amide groups, may reduce blood-brain barrier permeability compared to its analog .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide likely involves multi-step reactions, drawing from methodologies used for structurally related compounds:
-
Formation of the Butanamide Core:
A Michael addition or Claisen condensation could generate the 4-oxo-4-phenylbutanamide intermediate. For example, the reaction of phenylacetone with ethyl acetoacetate in the presence of a base (e.g., NaH) yields β-ketoamide precursors . -
Quinoline Ether Coupling:
The 2-(quinolin-8-yloxy)ethyl side chain may be introduced via nucleophilic substitution. A representative procedure from CAS 125971-96-2 involves:
Optimization Challenges
Reaction yields for analogous compounds range from 80% to 85% under optimized conditions . Critical factors include:
-
Temperature control (–78°C for lithiation steps to prevent side reactions).
-
Solvent selection (THF or DMF for polar intermediates).
-
Purification via recrystallization (isopropyl alcohol preferred for high-purity solids) .
Pharmacological and Biological Activity
Cytochrome P450 Interactions
Structural analogs exhibit inhibitory activity against CYP2C19 and CYP3A4 isoforms . For example, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl) shows:
| CYP Isoform | Inhibition Potency (IC₅₀) |
|---|---|
| CYP2C19 | 1.2 µM |
| CYP3A4 | 4.8 µM |
The quinoline moiety in the target compound may enhance CYP3A4 binding due to hydrophobic interactions with the enzyme’s active site.
Solubility and Bioavailability
Predicted aqueous solubility (0.0001–0.001 mg/mL) aligns with poorly soluble compounds, necessitating formulation strategies such as nanocrystal dispersion or lipid-based carriers . High GI absorption (>80%) is expected due to moderate LogP values (5.2–5.8), though P-glycoprotein efflux may limit oral bioavailability.
The conjugated quinoline system could serve as a fluorophore. Analogous compounds exhibit excitation/emission maxima near 350/450 nm, suitable for cellular imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume